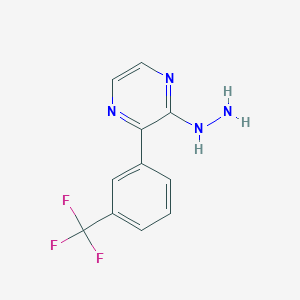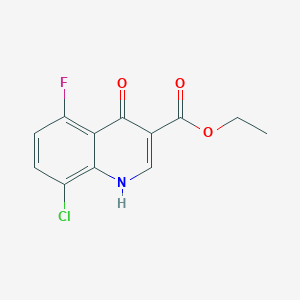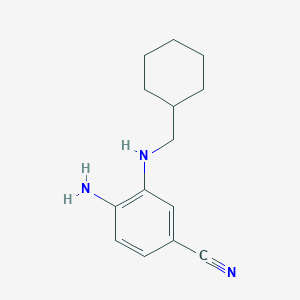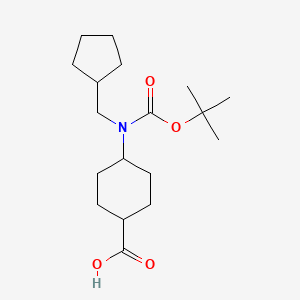
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine is a chemical compound known for its unique structure and properties It contains a pyrazine ring substituted with a hydrazinyl group and a trifluoromethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with 2,3-dichloropyrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyrazines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 2-Hydrazinyl-3-(3-(trifluoromethyl)phenyl)pyrazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-3-(trifluoromethyl)pyrazine: Similar in structure but lacks the phenyl group, leading to different reactivity and applications.
2-Hydrazinyl-3-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrazine ring, resulting in different chemical properties and uses.
Eigenschaften
Molekularformel |
C11H9F3N4 |
|---|---|
Molekulargewicht |
254.21 g/mol |
IUPAC-Name |
[3-[3-(trifluoromethyl)phenyl]pyrazin-2-yl]hydrazine |
InChI |
InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-2-7(6-8)9-10(18-15)17-5-4-16-9/h1-6H,15H2,(H,17,18) |
InChI-Schlüssel |
NMKISMHUZCCWKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC=CN=C2NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Ethyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B12078949.png)
![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)



![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)

amine](/img/structure/B12078986.png)





